molecular formula C17H23N3O2 B1422345 tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate CAS No. 889945-69-1

tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Cat. No. B1422345
CAS RN: 889945-69-1
M. Wt: 301.4 g/mol
InChI Key: XVOLPXSAAZXUSP-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 889945-69-1 . It has a molecular weight of 301.39 and a molecular formula of C17H23N3O2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate” can be represented by the InChI code: 1S/C17H23N3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3, (H,19,20) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate” include a molecular weight of 301.38300 , and a molecular formula of C17H23N3O2 . The compound is a solid and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is primarily used as a precursor in the synthesis of various pharmacologically active molecules. Its rigid structure and the presence of the indazole ring make it a valuable intermediate for constructing compounds with potential activity on central nervous system receptors .

Organic Synthesis

tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate: serves as a building block in organic synthesis. It is utilized for the preparation of complex molecules due to its reactivity and the ability to undergo a variety of chemical transformations .

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in the design and development of new therapeutic agents. It can be incorporated into drug candidates that target specific biological pathways, contributing to the diversity of chemical libraries used in drug discovery .

Drug Discovery

The compound plays a role in the drug discovery process, particularly in the hit-to-lead phase. Its structural features are conducive to high-throughput screening, aiding in the identification of compounds with desirable biological activity .

Biochemistry

In biochemistry research, tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate is used to study enzyme-substrate interactions. It can act as a substrate or inhibitor in enzymatic assays to elucidate biochemical pathways .

Chemical Research

This compound is also used in chemical research to develop new synthetic methodologies. Researchers may explore its reactivity patterns or use it to synthesize novel polymers and materials with unique properties .

Safety and Hazards

The safety information available indicates that “tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)18-19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOLPXSAAZXUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=CC=CC3=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678042
Record name tert-Butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889945-69-1
Record name tert-Butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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